6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine
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Overview
Description
6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring fused with an oxadiazole ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine typically involves the nucleophilic substitution of a precursor compound. One common method involves the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is a primary reaction where the chlorine atom is replaced by nucleophiles such as amines.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution Reactions: Other substitution reactions can occur at different positions on the pyridine or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include methylamine, ammonia, and other nucleophiles. Reaction conditions often involve the use of solvents like DMF and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, the reaction with methylamine produces 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Scientific Research Applications
6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine involves its interaction with molecular targets through nucleophilic substitution reactions. The chlorine atom in the compound is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds and the generation of various derivatives . These interactions can affect molecular pathways and biological activities, making the compound a valuable tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
7-Amino-6-nitro-[1,2,5]oxadiazolo[3,4-b]pyridine-1-oxide: This compound shares a similar oxadiazole-pyridine structure and is studied for its high-energy density properties.
6-(Pyrazin-2-yl)-[1,3,4]oxadiazolo[3,2-d]tetrazole: Another related compound with potential antimycobacterial activity.
Properties
Molecular Formula |
C7H7ClN4O |
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Molecular Weight |
198.61 g/mol |
IUPAC Name |
6-(chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine |
InChI |
InChI=1S/C7H7ClN4O/c1-3-4(2-8)5(9)6-7(10-3)12-13-11-6/h2,9H2,1H3 |
InChI Key |
WDQDIYOPOHCNSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NON=C2C(=C1CCl)N |
Origin of Product |
United States |
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